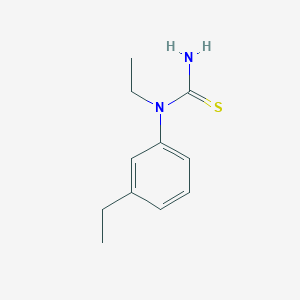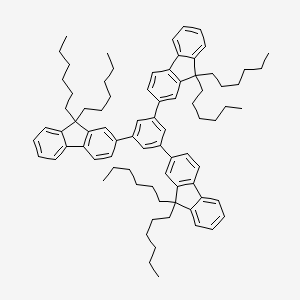
1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene is a compound that belongs to the family of conjugated porous polymers. It is characterized by the presence of three fluorene units attached to a central benzene ring. This compound is known for its unique optoelectronic properties, making it a valuable material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9,9-dihexyl-9H-fluorene.
Bromination: The fluorene derivative is brominated to introduce bromine atoms at specific positions.
Coupling Reaction: The brominated fluorene is then coupled with a benzene derivative using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorene units.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Employed in the development of biosensors due to its excellent charge transfer properties.
Medicine: Investigated for potential use in drug delivery systems and imaging agents.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene involves its ability to facilitate charge transfer and enhance electronic properties. The conjugated structure allows for efficient electron delocalization, making it an excellent material for optoelectronic applications. The molecular targets and pathways involved include interactions with nitroaromatic compounds and other electron-deficient species .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(9-carbazolyl)benzene: Known for its electron-rich properties and used as a hole-transporting layer in OLEDs.
Poly[(1,3,5-tris(5-(9,9-dihexyl-9H-fluorene)thiophene-2-yl)benzene)]: Exhibits improved porosity and charge transfer properties.
Uniqueness
1,3,5-Tris(9,9-dihexyl-9H-fluorene-2-yl)benzene stands out due to its unique combination of high porosity, excellent charge transfer capabilities, and versatility in various applications. Its structure allows for fine-tuning of optoelectronic properties, making it a valuable material in both research and industrial settings .
Propiedades
Número CAS |
610788-01-7 |
|---|---|
Fórmula molecular |
C81H102 |
Peso molecular |
1075.7 g/mol |
Nombre IUPAC |
2-[3,5-bis(9,9-dihexylfluoren-2-yl)phenyl]-9,9-dihexylfluorene |
InChI |
InChI=1S/C81H102/c1-7-13-19-31-49-79(50-32-20-14-8-2)73-40-28-25-37-67(73)70-46-43-61(58-76(70)79)64-55-65(62-44-47-71-68-38-26-29-41-74(68)80(77(71)59-62,51-33-21-15-9-3)52-34-22-16-10-4)57-66(56-64)63-45-48-72-69-39-27-30-42-75(69)81(78(72)60-63,53-35-23-17-11-5)54-36-24-18-12-6/h25-30,37-48,55-60H,7-24,31-36,49-54H2,1-6H3 |
Clave InChI |
RSTFWLAHPLRZEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(CCCCCC)CCCCCC)C8=CC9=C(C=C8)C1=CC=CC=C1C9(CCCCCC)CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


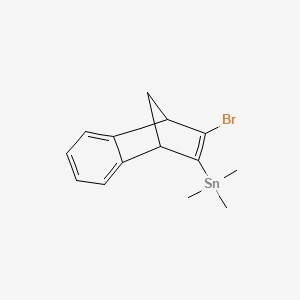

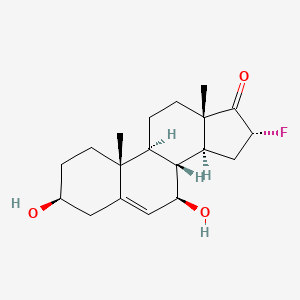
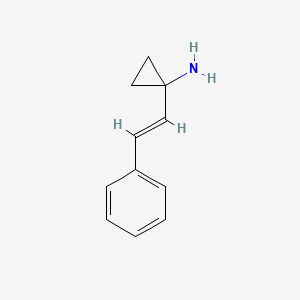
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
![(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]](/img/structure/B15166616.png)
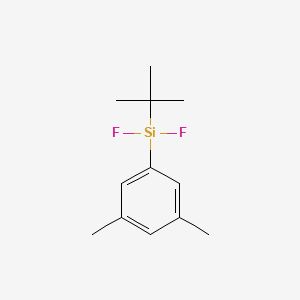
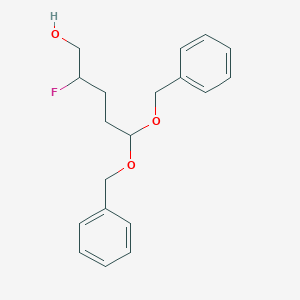
![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)
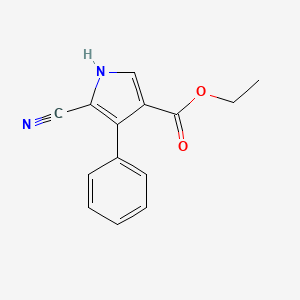
![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
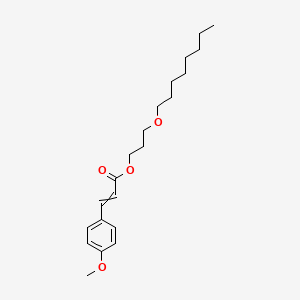
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
